N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide
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Overview
Description
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide is a compound known for its potential as a dopamine D3 receptor antagonist. This compound is part of a class of molecules that have been studied for their potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in the study of dopamine receptors.
Biology: Investigated for its role in modulating neurotransmitter activity.
Medicine: Potential therapeutic agent for treating neurological disorders such as schizophrenia and drug addiction.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The compound exerts its effects primarily by antagonizing dopamine D3 receptors. This interaction inhibits the binding of dopamine, thereby modulating neurotransmitter activity in the brain. The molecular targets include the dopamine D3 receptor, and the pathways involved are related to dopaminergic signaling, which plays a crucial role in mood regulation and reward mechanisms .
Comparison with Similar Compounds
Similar Compounds
NGB 2904: N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide.
CJB 090: N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide.
Uniqueness
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide is unique due to its specific fluorobutyl and benzofuran-2-carboxamide moieties, which confer distinct pharmacological properties. This makes it a valuable compound for research in dopamine receptor modulation and potential therapeutic applications .
Properties
Molecular Formula |
C23H24Cl2FN3O2 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-fluorobutyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24Cl2FN3O2/c24-18-5-3-6-19(22(18)25)29-12-10-28(11-13-29)15-17(26)8-9-27-23(30)21-14-16-4-1-2-7-20(16)31-21/h1-7,14,17H,8-13,15H2,(H,27,30) |
InChI Key |
LRBUVURCWWAQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CCNC(=O)C2=CC3=CC=CC=C3O2)F)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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